Journal Name:Food and Bioprocess Technology
Journal ISSN:1935-5130
IF:5.581
Journal Website:http://www.springer.com/food+science/journal/11947
Year of Origin:2008
Publisher:Springer New York
Number of Articles Per Year:189
Publishing Cycle:Quarterly
OA or Not:Not
CASSCF response equations revisited: a simple and efficient iterative algorithm
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-26 , DOI: arxiv-2307.14257
We present an algorithm to solve the CASSCF linear response equations that is both simple and efficient. The algorithm makes use of the well established symmetric and antisymmetric combinations of trial vectors, but further orthogonalizes them with respect to the scalar product induced by the response matrix. This leads to a standard, symmetric, block eigenvalue problem in the expansion subspace that can be solved by diagonalizing a symmetric, positive definite matrix half the size of the expansion space. Preliminary numerical tests show that the algorithm is robust and stable.
Detail
Symmetry enhanced variational quantum imaginary time evolution
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-25 , DOI: arxiv-2307.13598
The variational quantum imaginary time evolution (VarQITE) algorithm is a near-term method to prepare the ground state and Gibbs state of Hamiltonians. Finding an appropriate parameterization of the quantum circuit is crucial to the success of VarQITE. This work provides guidance for constructing parameterized quantum circuits according to the locality and symmetries of the Hamiltonian. Our approach can be used to implement the unitary and anti-unitary symmetries of a quantum system, which significantly reduces the depth and degree of freedom of the parameterized quantum circuits. To benchmark the proposed parameterized quantum circuits, we carry out VarQITE experiments on statistical models. Numerical results confirm that the symmetry-enhanced circuits outperform the frequently-used parametrized circuits in the literature.
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Finding discrete symmetry groups via Machine Learning
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-25 , DOI: arxiv-2307.13457
We introduce a machine-learning approach (denoted Symmetry Seeker Neural Network) capable of automatically discovering discrete symmetry groups in physical systems. This method identifies the finite set of parameter transformations that preserve the system's physical properties. Remarkably, the method accomplishes this without prior knowledge of the system's symmetry or the mathematical relationships between parameters and properties. Demonstrating its versatility, we showcase examples from mathematics, nanophotonics, and quantum chemistry.
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A versatile platform for gas-phase molecular polaritonics
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-21 , DOI: arxiv-2307.11907
Strong cavity coupling of gas-phase molecules will enable studies of benchmark chemical processes under strong light-matter interactions with a high level of experimental control and no solvent effects. We recently demonstrated the formation of gas-phase molecular polaritons by strongly coupling a bright rovibrational transition of methane to a Fabry-P\'erot optical cavity mode inside a cryogenic buffer gas cell. Here, we further explore the flexible capabilities of this infrastructure. We show that we can greatly increase the collective coupling strength of the molecular ensemble to the cavity by increasing the intracavity methane number density. In doing so, we access a multimode coupling regime in which many nested polaritonic states arise as the Rabi splitting approaches the cavity mode spacing. We explore polariton formation for cavity geometries of varying length, finesse, and mirror radius of curvature. We also report a proof-of-principle demonstration of rovibrational gas-phase polariton formation at room temperature. This experimental flexibility affords a great degree of control over the properties of molecular polaritons and opens up a wider range of simple molecular processes to future interrogation under strong cavity-coupling. We anticipate that ongoing work in gas-phase polaritonics will facilitate convergence between experimental results and theoretical models of cavity-altered chemistry and physics.
Detail
Probing Vibronic Coherence in Charge Migration Using Attosecond Transient Absorption Spectroscopy
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-25 , DOI: arxiv-2307.13819
Probing vibronic coherence in molecules has been a central topic in ultrafast science, as it is an essential prerequisite to monitor electronic motion. While experiments have demonstrated that attosecond transient absorption spectroscopy (ATAS) can probe the vibronic coherence in a few molecules, its robustness remains largely unknown. In this Letter, we develop a comprehensive theory for ATAS which accounts for the orientation dependence of the density matrix of a pumped molecule. We apply our theory to N$_2^+$ formed by multiorbital tunnel ionization under a few-cycle intense near-infrared laser pulse. The simulated x-ray absorption spectrum shows clear signatures of the vibronic coherence between the $A^2\Pi_u$ and $B^2\Sigma_u^+$ states of N$_2^+$, which was predicted to be absent by a previous theory. We further define a coherence contrast factor to quantify the robustness of ATAS. This work advances the theoretical foundation of ATAS and paves the way for monitoring electronic motion in generic molecules.
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Unraveling Quantum Coherences Mediating Primary Charge Transfer Processes in Photosystem II Reaction Center
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-24 , DOI: arxiv-2307.12805
Photosystem II (PSII) reaction center is a unique protein-chromophore complex that is capable of efficiently separating electronic charges across the membrane after photoexcitation. In the PSII reaction center, the primary energy- and charge-transfer (CT) processes occur on comparable ultrafast timescales, which makes it extremely challenging to understand the fundamental mechanism responsible for the near-unity quantum efficiency of the transfer. Here, we elucidate the role of quantum coherences in the ultrafast energy and CT in the PSII reaction center by performing two-dimensional (2D) electronic spectroscopy at the cryogenic temperature of 20 K, which captures the distinct underlying quantum coherences. Specifically, we uncover the electronic and vibrational coherences along with their lifetimes during the primary ultrafast processes of energy and CT. We also examine the functional role of the observed quantum coherences. To gather further insight, we construct a structure-based excitonic model that provided evidence for coherent energy and CT at low temperature in the 2D electronic spectra. The principles, uncovered by this combination of experimental and theoretical analyses, could provide valuable guidelines for creating artificial photosystems with exploitation of system-bath coupling and control of coherences to optimize the photon conversion efficiency to specific functions.
Detail
Fractional Denoising for 3D Molecular Pre-training
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-20 , DOI: arxiv-2307.10683
Coordinate denoising is a promising 3D molecular pre-training method, which has achieved remarkable performance in various downstream drug discovery tasks. Theoretically, the objective is equivalent to learning the force field, which is revealed helpful for downstream tasks. Nevertheless, there are two challenges for coordinate denoising to learn an effective force field, i.e. low coverage samples and isotropic force field. The underlying reason is that molecular distributions assumed by existing denoising methods fail to capture the anisotropic characteristic of molecules. To tackle these challenges, we propose a novel hybrid noise strategy, including noises on both dihedral angel and coordinate. However, denoising such hybrid noise in a traditional way is no more equivalent to learning the force field. Through theoretical deductions, we find that the problem is caused by the dependency of the input conformation for covariance. To this end, we propose to decouple the two types of noise and design a novel fractional denoising method (Frad), which only denoises the latter coordinate part. In this way, Frad enjoys both the merits of sampling more low-energy structures and the force field equivalence. Extensive experiments show the effectiveness of Frad in molecular representation, with a new state-of-the-art on 9 out of 12 tasks of QM9 and on 7 out of 8 targets of MD17.
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Imperfections are not 0 K: free energy of point defects in crystals
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-19 , DOI: arxiv-2307.10451
Defects determine many important properties and applications of materials, ranging from doping in semiconductors, to conductivity in mixed ionic-electronic conductors used in batteries, to active sites in catalysts. The theoretical description of defect formation in crystals has evolved substantially over the past century. Advances in supercomputing hardware, and the integration of new computational techniques such as machine learning, provide an opportunity to model longer length and time-scales than previously possible. In this Tutorial Review, we cover the description of free energies for defect formation at finite temperatures, including configurational (structural, electronic, spin) and vibrational terms. We discuss challenges in accounting for metastable defect configurations, progress such as machine learning force fields and thermodynamic integration to directly access entropic contributions, and bottlenecks in going beyond the dilute limit of defect formation. Such developments are necessary to support a new era of accurate defect predictions in computational materials chemistry.
Detail
Combining X-ray Nano-CT and XANES Techniques for 3D Operando Monitoring of Lithiation Spatial Composition evolution in NMC Electrode
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-17 , DOI: arxiv-2307.08871
In this study, we present a well-defined methodology for conducting Operando X-ray absorption near-edge structure spectroscopy (XANES) in conjunction with transmission X-ray nano computed tomography (TXM-nanoCT) experiments on the LiNi$_{0.5}$Mn$_{0.3}$Co$_{0.2}$O$_2$ (NMC) cathode electrode. To minimize radiation-induced damage to the sample during charge and discharge cycles and to gain a comprehensive 3D perspective of the (de)lithiation process of the active material, we propose a novel approach that relies on employing only three energy levels, strategically positioned at pre-edge, edge, and post-edge. By adopting this technique, we successfully track the various (de)lithiation states within the three-dimensional space during partial cycling. Furthermore, we are able to extract the nanoscale lithium distribution within individual secondary particles. Our observations reveal the formation of a core-shell structure during lithiation and we also identify that not all surface areas of the particles exhibit activity during the process. Notably, lithium intercalation exhibits a distinct preference, leading to non-uniform lithiation degrees across different electrode locations. The proposed methodology is not limited to the NMC cathode electrode but can be extended to study realistic dedicated electrodes with high active material (AM) density, facilitating exploration and quantification of heterogeneities and inhomogeneous lithiation within such electrodes. This multi-scale insight into the (de)lithiation process and lithiation heterogeneities within the electrodes is expected to provide valuable knowledge for optimizing electrode design and ultimately enhancing electrode performance in the context of material science and battery materials research.
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Interface Modification for Energy Levels Alignment and Charge Extraction in CsPbI$_3$ Perovskite Solar Cells
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-24 , DOI: arxiv-2307.13174
In perovskite solar cells (PSCs) energy levels alignment and charge extraction at the interfaces are the essential factors directly affecting the device performance. In this work, we present a modified interface between all-inorganic CsPbI$_3$ perovskite and its hole selective contact (Spiro-OMeTAD), realized by a dipole molecule trioctylphosphine oxide (TOPO), to align the energy levels. On a passivated perovskite film, by n-Octyl ammonium Iodide (OAI), we created an upward surface band-bending at the interface by TOPO treatment. This improved interface by the dipole molecule induces a better energy level alignment and enhances the charge extraction of holes from the perovskite layer to the hole transport material. Consequently, a Voc of 1.2 V and high-power conversion efficiency (PCE) of over 19% were achieved for inorganic CsPbI$_3$ perovskite solar cells. Further, to demonstrate the effect of the TOPO dipole molecule, we present a layer-by-layer charge extraction study by transient surface photovoltage technique (trSPV) accomplished by charge transport simulation.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 FOOD SCIENCE & TECHNOLOGY 食品科技2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.10 54 Science Citation Index Expanded Not
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